molecular formula C23H20N2O3S2 B2576986 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-45-0

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2576986
CAS No.: 941883-45-0
M. Wt: 436.54
InChI Key: GZYFJGSYQBETOD-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20N2O3S2 and its molecular weight is 436.54. The purity is usually 95%.
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Biological Activity

N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole moiety followed by acetamide formation. The general synthetic pathway can be summarized as follows:

  • Formation of Benzothiazole : The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole derivative.
  • Acetamide Formation : This is followed by reacting the benzothiazole with an aryl sulfonamide in the presence of acetic anhydride to yield the final acetamide product.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, a study demonstrated that benzothiazole derivatives exhibit significant inhibitory effects on various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4311.5Induction of apoptosis
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA5491.0Inhibition of IL-6 and TNF-α
Compound 4iHOP-921.8Cell cycle arrest

The mechanism involves apoptosis induction through caspase activation and inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are known to promote tumor growth and metastasis .

2.2 Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies indicated that this compound significantly downregulated inflammatory markers in macrophages treated with lipopolysaccharides (LPS), thereby demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound promotes apoptosis through the activation of caspases, which are crucial for programmed cell death.
    Caspase Activation Caspase 3Apoptosis\text{Caspase Activation }\quad \text{Caspase 3}\rightarrow \text{Apoptosis}
  • Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in inflammatory responses and tumor progression.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Study 1: Anticancer Efficacy

A study conducted on various benzothiazole derivatives, including our compound, revealed significant anticancer efficacy against human cancer cell lines. The results indicated that modifications on the benzothiazole structure could enhance cytotoxicity and selectivity towards cancer cells .

Case Study 2: Anti-inflammatory Properties

In a separate investigation, this compound was tested for its anti-inflammatory effects in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15-3-12-20-21(13-15)29-23(25-20)17-6-8-18(9-7-17)24-22(26)14-16-4-10-19(11-5-16)30(2,27)28/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYFJGSYQBETOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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